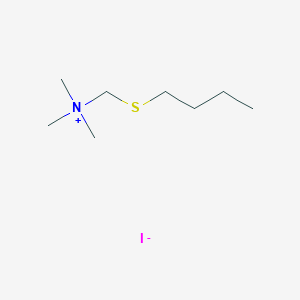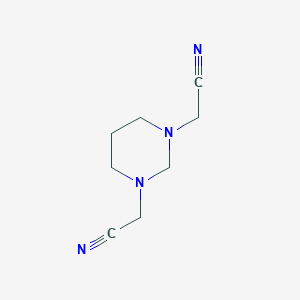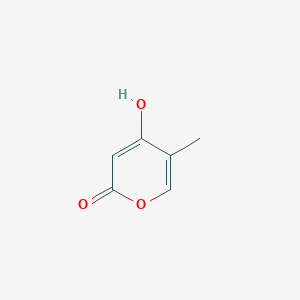
N,N'-(Ethane-1,2-diyl)bis(N-methylhexanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-methylhexanamide) is a chemical compound characterized by the presence of two N-methylhexanamide groups connected by an ethane-1,2-diyl linker. This compound is part of a broader class of bis-amides, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylhexanamide) typically involves the reaction of ethane-1,2-diamine with N-methylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(N-methylhexanamide) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methylhexanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methylhexanamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylhexanamide) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s amide groups can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide)
- N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methylhexanamide) is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other bis-amides may not be as effective.
Properties
CAS No. |
61797-17-9 |
|---|---|
Molecular Formula |
C16H32N2O2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
N-[2-[hexanoyl(methyl)amino]ethyl]-N-methylhexanamide |
InChI |
InChI=1S/C16H32N2O2/c1-5-7-9-11-15(19)17(3)13-14-18(4)16(20)12-10-8-6-2/h5-14H2,1-4H3 |
InChI Key |
UECMKTGNRJGRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C)CCN(C)C(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




silane](/img/structure/B14559213.png)


![Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14559230.png)
![N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide](/img/structure/B14559232.png)







